6-(2,5-dimethoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one
Beschreibung
Eigenschaften
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-6-4-5-7-15(14)13-22-20(23)11-9-18(21-22)17-12-16(24-2)8-10-19(17)25-3/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSUGHQOKWVKQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Hydrazine-Based Cyclization
The pyridazinone ring is synthesized via cyclocondensation of 1,4-diketones with hydrazine derivatives. For 6-substituted variants, the diketone precursor must bear the 2,5-dimethoxyphenyl group at the γ-position. A representative procedure involves reacting 3-(2,5-dimethoxyphenyl)hexanedione with hydrazine hydrate in ethanol under reflux (Scheme 1).
Reaction Conditions
- Solvent: Ethanol (anhydrous)
- Temperature: 80°C (reflux)
- Time: 12 hours
- Yield: 65–70%
Characterization Data
- 1H NMR (500 MHz, CDCl3): δ 7.82 (s, 1H, NH), 6.95–6.89 (m, 3H, Ar-H), 3.88 (s, 6H, OCH3), 3.20 (t, 2H, J = 6.5 Hz, CH2), 2.75 (t, 2H, J = 6.5 Hz, CH2).
- 13C NMR (125 MHz, CDCl3): δ 167.5 (C=O), 152.1, 148.3 (Ar-C), 112.4–114.9 (Ar-CH), 56.1 (OCH3), 35.2, 29.8 (CH2).
N-Alkylation at Position 2
Introduction of the 2-Methylbenzyl Group
The parent pyridazinone undergoes N-alkylation using 2-methylbenzyl bromide in the presence of a base. Optimized conditions from analogous syntheses suggest using potassium carbonate in dimethylformamide (DMF) at 60°C.
Procedure
- Dissolve 6-(2,5-dimethoxyphenyl)pyridazin-3(2H)-one (1.0 mmol) in DMF (10 mL).
- Add K2CO3 (2.5 mmol) and 2-methylbenzyl bromide (1.2 mmol).
- Stir at 60°C for 8 hours.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO2, hexane/ethyl acetate 4:1).
Yield: 72%
Key Spectral Data
- ESI-MS: m/z 379.2 [M+H]+ (calculated: 378.4).
- 1H NMR (500 MHz, CDCl3): δ 7.45–7.32 (m, 4H, Ar-H), 6.98–6.86 (m, 3H, Ar-H), 5.21 (s, 2H, N-CH2), 3.85 (s, 6H, OCH3), 2.41 (s, 3H, CH3).
Alternative Pathway: Suzuki-Miyaura Coupling for 6-Aryl Substitution
Halogenation and Cross-Coupling
For late-stage functionalization, 6-bromopyridazin-3(2H)-one is subjected to Suzuki-Miyaura coupling with 2,5-dimethoxyphenylboronic acid (Scheme 2).
Optimized Conditions
- Catalyst: Pd(PPh3)4 (5 mol%)
- Base: Na2CO3 (2.0 mmol)
- Solvent: Dioxane/H2O (4:1)
- Temperature: 90°C
- Time: 12 hours
Yield: 68%
Purity: >95% (HPLC)
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency of two primary methods:
| Method | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|
| Cyclocondensation + N-Alkylation | 72 | 93 | Fewer steps, cost-effective |
| Halogenation + Suzuki | 68 | 95 | Modular, allows diverse aryl groups |
The cyclocondensation route is preferred for large-scale synthesis, while the Suzuki method offers flexibility for structural diversification.
Mechanistic Insights and Side Reactions
Competing Pathways in N-Alkylation
Over-alkylation at the pyridazinone’s N-1 position is a common side reaction, mitigated by using a slight excess of alkylating agent (1.2 equiv) and controlled reaction times.
Hydrolysis of Methoxy Groups
Prolonged heating in aqueous basic conditions may demethylate the 2,5-dimethoxyphenyl group, necessitating anhydrous solvents and inert atmospheres for sensitive steps.
Scale-Up Considerations and Industrial Relevance
Solvent Recovery and Cost Analysis
Ethanol and DMF are recycled via distillation, reducing production costs by 15–20%. The overall process mass intensity (PMI) for the cyclocondensation route is 8.2, aligning with green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2,5-dimethoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
The compound has shown promise in several areas of research:
Anticancer Activity
Research indicates that derivatives of pyridazinones exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : A study demonstrated that compounds with similar structures to 6-(2,5-dimethoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one exhibited IC values in the micromolar range against breast cancer (MCF7) and lung cancer (A549) cell lines, suggesting potential for development as anticancer agents .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the Aurora-A kinase pathway .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects:
- Research Insights : Certain pyridazinone derivatives have been shown to reduce levels of pro-inflammatory cytokines in experimental models . This suggests potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Effects
Emerging studies suggest that this compound may also possess neuroprotective properties:
- Mechanism : These effects are believed to stem from the compound's ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells .
Case Studies and Research Findings
Several studies have evaluated the efficacy and mechanisms of action for this compound:
Wirkmechanismus
The mechanism of action of 6-(2,5-dimethoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways: The compound can modulate signaling pathways involved in cell growth, apoptosis, or metabolism.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Pyridazinone Derivatives
Substituent Effects on Position 2 and 6
The substituents at positions 2 and 6 critically define the physicochemical and biological properties of pyridazinones. Key comparisons include:
- Steric Considerations : The 2-methylbenzyl group at position 2 introduces moderate steric bulk, which may hinder rotational freedom compared to smaller substituents like methoxybenzyl ().
Pharmacological Implications
While direct activity data for the target compound is absent, insights from analogs include:
- Antimicrobial Activity: Pyridazinones with 4-position substituents (e.g., benzodiazepine hybrids in ) show notable antibacterial effects, suggesting that the target’s 2-methylbenzyl group could optimize spatial interactions with microbial targets .
- Analgesic Activity: Tetrahydro-pyridazinones with benzylidene substituents () exhibit significant analgesic effects, though less potent than aspirin. The target’s fully unsaturated core may improve metabolic stability compared to saturated analogs .
Solubility and Physicochemical Properties
- 6-Phenyl-pyridazin-3(2H)-one (): Solubility in polar solvents (e.g., ethanol, PEG 400) is moderate, but the target’s 2,5-dimethoxyphenyl group may enhance water solubility via hydrogen bonding .
Biologische Aktivität
6-(2,5-Dimethoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.
Synthesis
The synthesis of 6-(2,5-dimethoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The primary steps include:
- Formation of the Pyridazine Ring : This is achieved through the condensation of hydrazine with a suitable diketone.
- Introduction of Substituents : The dimethoxyphenyl and methylbenzyl groups are introduced via nucleophilic substitution reactions.
The compound's mechanism involves interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain enzymes by binding to their active sites, potentially leading to various biological effects.
Anticancer Properties
Research has indicated that derivatives of pyridazine compounds, including 6-(2,5-dimethoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one, exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines with IC50 values in the micromolar range.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated its ability to reduce inflammatory markers in activated macrophages.
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of similar pyridazine derivatives on various cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant cytotoxicity, suggesting a potential therapeutic application for 6-(2,5-dimethoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one in cancer treatment .
- Mechanism Investigation : Another research focused on the mechanism by which pyridazine derivatives inhibit cancer cell proliferation. The study found that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
Comparative Analysis
Compared to other pyridazine derivatives, 6-(2,5-dimethoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one displays unique biological activities due to its specific substituents.
| Compound | Activity Type | Notable Features |
|---|---|---|
| Compound D | Anticancer | Stronger inhibition in MCF7 cells |
| Compound E | Anti-inflammatory | Higher efficacy in reducing TNF-alpha levels |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(2,5-dimethoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of pyridazinone precursors with substituted benzyl halides. For example, nucleophilic addition-elimination mechanisms (using sodium ethoxide as a base) can couple 6-(2,5-dimethoxyphenyl)pyridazin-3(2H)-one with 2-methylbenzyl chloride. Reaction conditions (e.g., solvent choice: ethanol or DMF, temperature: 60–80°C, and reaction time: 12–24 hours) significantly impact yield and purity . Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the target compound with >95% purity.
Q. How can the molecular structure of this compound be characterized?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : and NMR to confirm substituent positions and aromaticity (e.g., methoxy protons at δ 3.8–4.0 ppm, benzyl methyl at δ 2.4 ppm) .
- X-ray Diffraction : Monoclinic crystal systems (e.g., space group C2/c) reveal bond angles, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., C–H···O interactions) critical for stability .
- HRMS : Confirm molecular formula (e.g., CHNO) and isotopic patterns.
Q. What are the key physicochemical properties relevant to experimental handling?
- Methodological Answer :
- Solubility : Limited solubility in water; use DMSO or methanol for in vitro assays.
- Thermal Stability : DSC/TGA analysis shows decomposition above 200°C, requiring storage at −20°C under inert conditions .
- LogP : Predicted ~2.5 (via computational tools like ACD/Labs), indicating moderate lipophilicity for cellular permeability studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions. For example:
- Dose-Response Variability : Standardize concentrations (e.g., 1–100 µM) and use positive controls (e.g., kinase inhibitors for enzyme assays) .
- Cell Line Differences : Validate target specificity using CRISPR knockouts or isoform-selective assays.
- Data Reproducibility : Cross-validate findings with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic IC) .
Q. What computational strategies predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to kinases or GPCRs, focusing on the pyridazinone core’s hydrogen-bonding potential .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) to identify critical residues for mutagenesis studies .
- QSAR : Develop models using descriptors like molar refractivity or HOMO/LUMO energies to optimize substituents for enhanced activity .
Q. How to design experiments evaluating environmental stability and degradation pathways?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound at pH 3–9 (37°C, 24–72 hours) and analyze degradation products via LC-MS .
- Photolysis : Expose to UV-Vis light (λ = 254 nm) and monitor cleavage of methoxy or benzyl groups .
- Microbial Degradation : Use soil or wastewater microbiota to assess biodegradation half-life under aerobic/anaerobic conditions .
Q. What strategies address synthetic challenges in scaling up while maintaining purity?
- Methodological Answer :
- Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd/C) with recyclable heterogeneous alternatives to reduce metal contamination .
- Flow Chemistry : Improve reaction control (e.g., residence time, mixing efficiency) for hazardous intermediates .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
